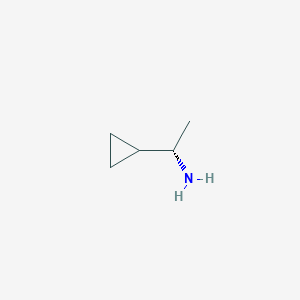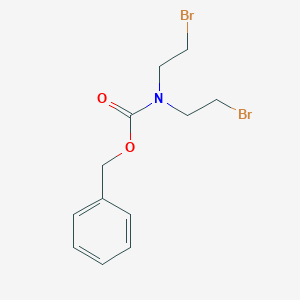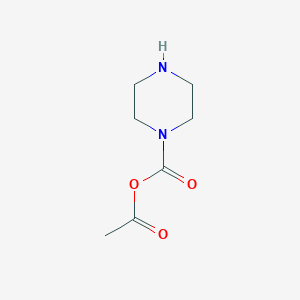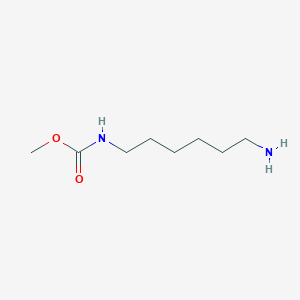
2-Diphenylphosphino-1-naphthoic acid
説明
Synthesis Analysis
The synthesis of compounds related to 2-Diphenylphosphino-1-naphthoic acid often involves nucleophilic aromatic substitution reactions. For example, Hattori et al. (1994) describe a method where the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene is replaced with Grignard reagents, alkoxides, and amides (Hattori, Sakamoto, Hayashizaka, & Miyano, 1994). Andersen et al. (2000) reported a synthesis of a related compound, BINAPFu, starting from 2-naphthoxyacetic acid (Andersen, Parvez, & Keay, 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been studied extensively. Jackson et al. (1993) investigated the structure of 1,8-bis(diphenylphosphino)naphthalene, revealing insights into the spatial arrangement of the diphenylphosphino groups (Jackson, James, Orpen, & Pringle, 1993).
Chemical Reactions and Properties
Catalytic properties of compounds similar to 2-Diphenylphosphino-1-naphthoic acid have been explored. McCarthy et al. (2000) studied the enantioselective hydroboration of olefins catalyzed by rhodium complexes of related compounds (McCarthy, Hooper, & Guiry, 2000).
Physical Properties Analysis
The physical properties of related phosphine compounds have been characterized in various studies. For instance, the crystal structure, bonding characteristics, and reactivity of similar compounds have been reported by researchers like Al-Masri et al. (2013) and Beckmann et al. (2013) (Al-Masri, Mohamed, Moussa, & Alkordi, 2013); (Beckmann, Hupf, Lork, & Mebs, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding, of similar phosphine compounds have been a subject of research. Catalano et al. (2000) investigated the properties of metallocryptates based on similar compounds, providing valuable insights into their chemical behavior (Catalano, Kar, & Bennett, 2000).
科学的研究の応用
-
Organic Synthesis : As an aromatic phosphonic acid, it can be synthesized from diverse starting materials and used in the synthesis of other complex organic compounds .
-
Catalysis : It can be used to modify phosphine ligands in transition metal-catalyzed reactions . It can also be used as an organophosphorus catalyst for organic reactions after modification .
-
Proteomics Research : It is mentioned as a product for proteomics research applications .
-
Environmental Measurements : It could potentially be used in environmental measurements, given its complex structure and reactivity .
-
Life Sciences : It could be used in life sciences-related research, possibly in studying biochemical processes .
-
Pharmaceutical Manufacturing : It is mentioned as a potential ingredient in the manufacturing of pharmaceuticals .
-
Photochromic Materials : Naphthopyrans, which could potentially be synthesized using “2-Diphenylphosphino-1-naphthoic acid”, have been used in the creation of photochromic materials. These materials find application in various photonic devices, such as erasable memory media, photooptical switch components, and displays .
-
Pharmaceutical Manufacturing : It is mentioned as a potential ingredient in the manufacturing of pharmaceuticals .
-
Gene Editing : It is mentioned as a product for gene editing applications .
-
Fluorescent Switching : Naphthopyrans with naphthopyran as a photochromic group have been explored for fluorescent switching .
-
Electrochemical Studies : The compound’s electrochemical properties have been investigated, suggesting potential applications in electrochemical studies .
-
Environmental Measurements : Given its complex structure and reactivity, it could potentially be used in environmental measurements .
Safety And Hazards
2-Diphenylphosphino-1-naphthoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion and inhalation .
特性
IUPAC Name |
2-diphenylphosphanylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O2P/c24-23(25)22-20-14-8-7-9-17(20)15-16-21(22)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCBDBBZIGUHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446242 | |
| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylphosphino-1-naphthoic acid | |
CAS RN |
178176-80-2 | |
| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
